molecular formula C18H14N2S2 B302813 2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine

2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No. B302813
M. Wt: 322.5 g/mol
InChI Key: VJXKQPZDFLUGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine is a compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a benzothiazole derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine is not fully understood. However, studies have suggested that the compound may exert its biological activity through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory mediators. The compound has also been shown to interact with various cellular targets such as enzymes and receptors.
Biochemical and Physiological Effects:
2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine in lab experiments include its potential applications in various scientific research fields such as cancer research, inflammation research, and bacterial research. The compound is also relatively easy to synthesize and can be purified using various techniques. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the research of 2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine. One direction is to further study the mechanism of action of the compound and identify its cellular targets. Another direction is to study the compound's potential applications in other scientific research fields such as neurological disorders and cardiovascular diseases. Additionally, future research could focus on modifying the compound's structure to improve its solubility and reduce its toxicity.

Synthesis Methods

The synthesis method of 2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine involves the reaction of 2-aminothiophenol and 1-bromo-3-naphthalenemethanol in the presence of a base. This reaction leads to the formation of the desired compound with a yield of around 50%. The compound can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine has shown potential applications in various scientific research fields. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, the compound has been studied for its anti-bacterial properties and has shown potential in inhibiting the growth of various bacterial strains.

properties

Product Name

2-(Naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine

Molecular Formula

C18H14N2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C18H14N2S2/c19-14-8-9-16-17(10-14)22-18(20-16)21-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2

InChI Key

VJXKQPZDFLUGAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(S3)C=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(S3)C=C(C=C4)N

Origin of Product

United States

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